

# An In-Depth Technical Guide to Sodium Hypoiodite Solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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#### Introduction

**Sodium hypoiodite** (NaIO) is an inorganic sodium salt of hypoiodous acid. It is a highly reactive and potent oxidizing agent primarily utilized in organic synthesis.[1][2] Due to its significant instability in solution, **sodium hypoiodite** is almost exclusively generated in situ for immediate use in chemical transformations.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, stability, reactivity, and analytical characterization of **sodium hypoiodite** solutions, tailored for a technical audience in research and development.

## **Core Properties and Characteristics**

**Sodium hypoiodite**'s utility is defined by its chemical and physical properties, which are summarized below. As it is not isolated as a stable solid, these properties primarily pertain to the hypoiodite ion (IO<sup>-</sup>) in an aqueous solution.[3]

### **Physical and Chemical Identity**

A summary of the key identification and structural properties of **sodium hypoiodite** is presented in Table 1.



Property	Value	Reference	
Chemical Formula	INaO	[1][2]	
Molecular Weight	165.894 g/mol	[1][4]	
IUPAC Name	Sodium hypoiodite	[2][4]	
CAS Number	22468-64-0	[1][2][4]	
Canonical SMILES	[O-]I.[Na+]	[1][2]	
InChI Key	SAFWHKYSCUAGHQ- UHFFFAOYSA-N	[1][2]	
Structure	Ionic compound composed of Na <sup>+</sup> and IO <sup>-</sup> ions		

## **Synthesis and In Situ Generation**

The pronounced instability of **sodium hypoiodite** necessitates its preparation immediately prior to use.[1] Two primary methods are employed for its in situ generation.

#### **Reaction of Iodine with Sodium Hydroxide**

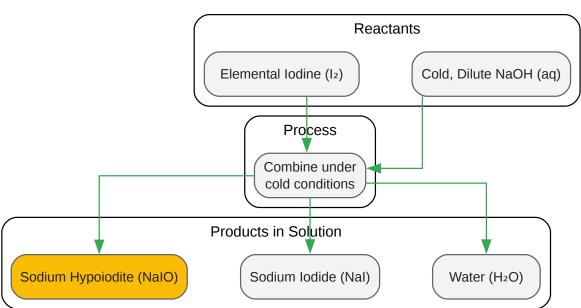
The most conventional method involves the carefully controlled reaction of elemental iodine (I<sub>2</sub>) with a cold, dilute aqueous solution of sodium hydroxide (NaOH).[1] This disproportionation reaction yields an aqueous solution containing both **sodium hypoiodite** and sodium iodide.[1] [5]

Reaction: 2NaOH (aq) +  $I_2$  (s)  $\rightarrow$  NaIO (aq) + NaI (aq) +  $I_2O$  (I)[1]

Critical parameters for this synthesis are the use of a cold and dilute sodium hydroxide solution to favor the formation of hypoiodite over the more stable iodate, which is preferentially formed in hot, concentrated alkali.[1][3][6]

### **Logical Workflow for In Situ Synthesis**





In Situ Synthesis of Sodium Hypoiodite

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Caption: Workflow for the in situ generation of **sodium hypoiodite**.

#### **Oxidation of Iodide Salts**

An alternative and versatile strategy involves the oxidation of a stable iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), using a suitable terminal oxidant.[1] This method allows for the catalytic generation of hypoiodite.

#### Common Oxidants:

- Sodium hypochlorite (NaOCl)
- tert-Butyl hydroperoxide (TBHP)

# **Experimental Protocol: In Situ Generation of Sodium Hypoiodite**

 Objective: To prepare an aqueous solution of sodium hypoiodite for immediate use in an organic reaction (e.g., iodoform test).



- Materials:
  - Sodium hydroxide (NaOH) pellets
  - lodine (l<sub>2</sub>) crystals
  - Distilled water
  - Ice bath
  - Magnetic stirrer and stir bar
  - Erlenmeyer flask
- Procedure: a. Prepare a dilute solution of NaOH (e.g., 5% w/v) by dissolving the required amount of NaOH pellets in cold distilled water. b. Place the flask containing the NaOH solution in an ice bath and allow it to cool to below 10°C with gentle stirring. c. Slowly add solid iodine crystals to the cold, stirring NaOH solution. Add the iodine in small portions until the solution retains a faint brown color, indicating a slight excess of iodine. d. The resulting solution contains sodium hypoiodite (NaIO) and sodium iodide (NaI) and is ready for immediate use.[7]

#### **Stability and Decomposition**

A defining characteristic of **sodium hypoiodite** is its limited stability in aqueous solution.[1] It readily undergoes a disproportionation reaction, where the iodine atom in the +1 oxidation state is simultaneously oxidized to +5 and reduced to -1.[3][8][9]

Disproportionation Reaction: 3NaIO (aq) → NaIO<sub>3</sub> (aq) + 2NaI (aq)[3]

This reaction is analogous to the decomposition of other sodium hypochalites, such as sodium hypochlorite.[10]

#### **Factors Influencing Stability**

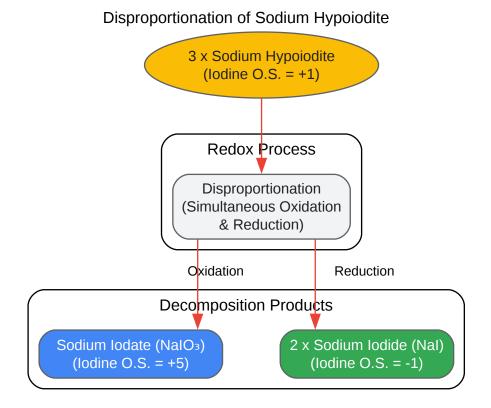
The rate of decomposition is influenced by several factors, summarized in Table 2.



Factor	Effect on Stability	Comments
рН	Decreased stability at high pH.	The hypoiodite ion is most stable in neutral or slightly acidic conditions. In strongly alkaline solutions (hot, concentrated NaOH), disproportionation to iodate is rapid.[3][11]
Temperature	Decreased stability at higher temperatures.	Synthesis is performed in cold conditions to minimize decomposition. Elevated temperatures accelerate the disproportionation reaction.[1]
Light	Decreased stability upon exposure to UV light.	Similar to sodium hypochlorite, solutions should be protected from light.
Concentration	Decreased stability at higher concentrations.	More dilute solutions of hypohalites are generally more stable.[10]

## **Decomposition Pathway: Disproportionation**





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Caption: Disproportionation of **sodium hypoiodite** into sodium iodate and sodium iodide.

### **Reactivity and Synthetic Applications**

**Sodium hypoiodite** is a versatile reagent in organic synthesis, primarily acting as an oxidant and an electrophilic iodinating agent.

#### Haloform (Iodoform) Reaction

The most well-known application of **sodium hypoiodite** is the haloform reaction, used for the oxidative cleavage of methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[1][12][13] This reaction produces a yellow precipitate of iodoform (CHI<sub>3</sub>) and is a classical chemical test.[12][14]

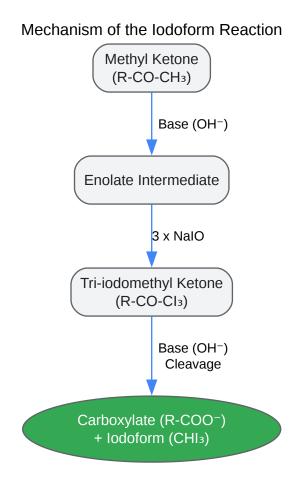
The reaction proceeds via three main steps:

 Enolization: The ketone undergoes tautomerization to its enolate form under basic conditions.



- Halogenation: The enolate is exhaustively halogenated at the  $\alpha$ -methyl position.
- Cleavage: The resulting tri-iodomethyl ketone is cleaved by hydroxide attack, yielding iodoform and a carboxylate salt.[13]

#### **Reaction Pathway for the Iodoform Test**



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Caption: Simplified mechanism of the haloform (iodoform) reaction.

# Experimental Protocol: Iodoform Test for a Methyl Ketone

- Objective: To detect the presence of a methyl ketone functional group.
- Materials:



- Organic compound to be tested (e.g., acetone)
- 5% Sodium hydroxide (NaOH) solution
- Potassium iodide (KI) / Iodine (I<sub>2</sub>) reagent (Lugol's solution or prepared by dissolving I<sub>2</sub> in aqueous KI)
- Test tubes, water bath
- Procedure: a. Dissolve a small amount (approx. 0.1 g or 4-5 drops) of the organic compound in 2 mL of water or dioxane in a test tube.[15] b. Add 2 mL of 5% NaOH solution.[15] c. Add the KI/I<sub>2</sub> reagent dropwise with shaking until a persistent dark iodine color remains.[15] d. Gently warm the mixture in a water bath (approx. 60°C) for a few minutes.[15] e. If the iodine color fades, add more reagent until the color persists for at least two minutes of heating. f. Add a few drops of NaOH solution to remove the excess iodine until the solution is colorless or pale yellow. g. Cool the test tube. The formation of a pale yellow, antiseptic-smelling precipitate (iodoform) indicates a positive test.[12][15]

#### **Iodination of Nitrogen Compounds**

**Sodium hypoiodite** is also effective for the iodination of various nitrogen-containing compounds, such as the conversion of imines to iodoimines and the iodination of heterocycles like 1H-benzotriazole.[1][2]

## **Spectroscopic Characterization**

Spectroscopic methods are essential for studying the transient nature of the hypoiodite ion in solution.

#### **UV-Visible and Raman Spectroscopy**

- UV-Visible Spectroscopy: This technique is valuable for monitoring the kinetics of hypoiodite disproportionation. The hypoiodite ion (IO<sup>-</sup>) has a distinct absorbance spectrum, and its decay can be followed over time. Such kinetic studies show that the disproportionation is second-order with respect to the hypoiodite concentration.[16]
- Raman Spectroscopy: Raman spectroscopy provides direct evidence for the presence of the hypoiodite ion in solution. The characteristic I-O stretching vibration is a key identifier.[16][17]



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A summary of key spectroscopic data is presented in Table 3.

Technique	Parameter	Value	Reference
Raman Spectroscopy	I-O Stretch (for IO <sup>-</sup> )	430 ± 2 cm <sup>-1</sup>	[17][18]
Raman Spectroscopy	I-O Stretch (for I₂OH⁻)	560 ± 2 cm <sup>-1</sup>	[17][18]
UV-Visible Spectroscopy	Disproportionation Kinetics	Second-order decay	[16]
UV-Visible Spectroscopy	Isobestic Point (in ICI reaction)	~248 nm	[16]

# Experimental Protocol: Kinetic Analysis via UV-Visible Spectroscopy

- Objective: To monitor the rate of disproportionation of sodium hypoiodite.
- Materials & Equipment:
  - Freshly prepared **sodium hypoiodite** solution
  - UV-Visible spectrophotometer with a temperature-controlled cuvette holder
  - Quartz cuvettes
- Procedure: a. Set the spectrophotometer to scan a relevant UV-Vis range (e.g., 220-400 nm) or to monitor absorbance at the λ\_max of the hypoiodite ion.[16] b. Prepare the sodium hypoiodite solution in situ directly before the measurement. c. Quickly transfer a sample of the solution to a quartz cuvette and place it in the spectrophotometer. d. Immediately begin recording absorbance spectra at fixed time intervals (e.g., every 30 seconds). e. Continue data collection for at least two half-lives of the reaction.[16] f. Analyze the data by plotting absorbance versus time. A plot of 1/Absorbance versus time should yield a straight line, confirming the second-order kinetics of the disproportionation reaction.[16]



#### Conclusion

**Sodium hypoiodite** is a powerful but unstable oxidizing and iodinating agent of significant utility in organic chemistry. Its properties are dictated by the transient nature of the hypoiodite ion, which readily undergoes disproportionation. A thorough understanding of its in situ generation, factors affecting its stability, and its reaction mechanisms is critical for its effective application in research and development. The experimental and analytical protocols detailed in this guide provide a framework for the controlled generation and characterization of **sodium hypoiodite** solutions for synthetic purposes.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Sodium Hypoiodite Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12657900#what-are-the-properties-of-sodium-hypoiodite-solution]

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